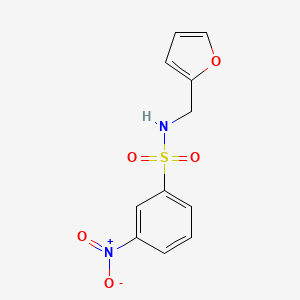

N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide

Description

N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 3-nitrobenzenesulfonyl group linked to a furan-2-ylmethylamine moiety. The furan ring introduces an electron-rich heterocyclic system, which may enhance reactivity and influence intermolecular interactions compared to purely aromatic substituents . While direct crystallographic data for this compound are unavailable, structural analogs suggest that its conformation is defined by torsional angles at the S–N bond and dihedral angles between the sulfonyl benzene and substituent groups .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5S/c14-13(15)9-3-1-5-11(7-9)19(16,17)12-8-10-4-2-6-18-10/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPMKOVDHIJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: N-(furan-2-ylmethyl)-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamide derivatives

Scientific Research Applications

N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

Medicine: Explored for its potential anticancer properties by targeting specific cellular pathways.

Industry: Utilized in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The furan ring and sulfonamide group can also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 3-nitrobenzenesulfonamide scaffold is common in medicinal chemistry. Key analogs and their differences are summarized below:

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butyl, adamantyl) improve yield and stability but may reduce bioavailability .

- Electronics : Electron-withdrawing groups (e.g., nitro, chloro) enhance sulfonamide acidity, affecting hydrogen-bonding capacity .

- Heterocycles : Thiazole and furan rings introduce distinct electronic profiles; thiazoles favor rigidity, while furans enhance π-π interactions .

Structural and Crystallographic Differences

- Dihedral Angles : In N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl and benzoyl rings is 83.5°, whereas analogs with flexible substituents (e.g., furan-2-ylmethyl) may exhibit smaller angles due to reduced steric hindrance .

- Hydrogen Bonding : The anti-conformation between N–H and C=O in chlorobenzoyl derivatives facilitates N–H···O(S) interactions, critical for crystal packing . Furan derivatives may instead engage in C–H···O interactions with the nitro group.

Biological Activity

N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

The synthesis of this compound generally involves the reaction of 3-nitrobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is typically conducted in a solvent such as dichloromethane at low temperatures (0-5°C) to optimize yield and purity.

Key Reaction Conditions:

- Reagents: 3-nitrobenzenesulfonyl chloride, furan-2-ylmethanamine

- Solvent: Dichloromethane

- Base: Triethylamine

- Temperature: 0-5°C

Biological Activity Overview

This compound has been investigated for its potential antimicrobial and anticancer properties. The presence of the nitro group is particularly noteworthy, as it can undergo bioreduction in biological systems, leading to reactive intermediates that may exert therapeutic effects.

The compound's mechanism of action involves several pathways:

- Antimicrobial Activity: The nitro group can be reduced to form reactive species that interact with cellular macromolecules, leading to bacterial cell death.

- Anticancer Properties: It may inhibit specific cellular pathways associated with tumor growth by modulating enzyme activity or receptor interactions.

Research Findings and Case Studies

Numerous studies have explored the biological activities of this compound. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Investigated as a potential antimicrobial agent; showed significant activity against various bacterial strains. | |

| Explored for anticancer properties; demonstrated inhibition of cell proliferation in cancer cell lines. | |

| Examined for enzyme inhibition; indicated potential as a receptor ligand affecting cellular signaling pathways. |

Antimicrobial Activity

In a study evaluating the antimicrobial effects, this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Anticancer Activity

Research has indicated that this compound can induce apoptosis in cancer cells, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231). The combination of this compound with existing chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall efficacy while reducing side effects.

Comparison with Similar Compounds

To provide context for its biological activity, this compound can be compared to other similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide | Methoxy substitution on the benzene ring | Anticancer activity targeting EGFR |

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | Neurochemical properties | Potential treatment for neurological disorders |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Hydroxy substitution | Metal chelation and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.